4,5-dichloro-1-(4-nitrobenzyl)-1H-imidazole

Antibacterial NHC-silver complexes MIC

This N1-(p-nitrobenzyl)-4,5-dichloroimidazole is not a passive building block but the key to unlocking potent, unsymmetrical NHC-silver complexes. Unlike simple benzyl or methyl analogs, its electron-withdrawing nitro group finely tunes the σ-donating ability of the resulting carbene and provides a latent amine for bioconjugation. Research shows that metal complexes derived from this exact precursor achieve up to 1,000-fold greater cytotoxicity (IC50 10.39 nM against MCF-7) and unique antibacterial spectra compared to symmetrical or non-nitro variants. Procure this high-purity intermediate to build the next generation of bioorganometallic drug candidates and molecular probes. Standard B2B shipping applies for verified R&D organizations.

Molecular Formula C10H7Cl2N3O2
Molecular Weight 272.08 g/mol
CAS No. 1081145-80-3
Cat. No. B3033598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-dichloro-1-(4-nitrobenzyl)-1H-imidazole
CAS1081145-80-3
Molecular FormulaC10H7Cl2N3O2
Molecular Weight272.08 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN2C=NC(=C2Cl)Cl)[N+](=O)[O-]
InChIInChI=1S/C10H7Cl2N3O2/c11-9-10(12)14(6-13-9)5-7-1-3-8(4-2-7)15(16)17/h1-4,6H,5H2
InChIKeyGKJVTJMWOGPCCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5-Dichloro-1-(4-nitrobenzyl)-1H-imidazole (CAS 1081145-80-3): A Key N1-Functionalised Imidazole Building Block for Nitrobenzyl-NHC Metallopharmaceuticals


4,5-Dichloro-1-(4-nitrobenzyl)-1H-imidazole is a heterocyclic small molecule belonging to the class of N1-substituted 4,5-dichloroimidazoles. It features an electron-withdrawing p-nitrobenzyl group at the N1 position and chlorine atoms at C4 and C5. This substitution pattern makes it a critical synthetic intermediate for the preparation of unsymmetrical nitro-functionalised N-heterocyclic carbene (NHC) precursors, which upon metalation yield silver(I)-NHC complexes with demonstrated antibacterial and anticancer activities . The compound is commercially available from multiple suppliers and is primarily used in medicinal chemistry and bioorganometallic research programmes. Its structural uniqueness lies in the combination of the 4,5-dichloro motif with a p-nitrobenzyl wingtip, a design that directly influences the electronic properties and lipophilicity of downstream NHC ligands .

Why 4,5-Dichloro-1-(4-nitrobenzyl)-1H-imidazole Cannot Be Replaced by Common Imidazole Analogs in NHC Ligand Synthesis


Generic substitution with simpler N1-substituted imidazoles (e.g., 1-benzyl-4,5-dichloroimidazole or 1-methyl-4,5-dichloroimidazole) fails because the p-nitrobenzyl group is not merely a spectator substituent. In the synthesis of unsymmetrical NHC precursors, the nitro group serves as an electron-withdrawing handle that modulates the σ-donating ability of the carbene centre and influences the lipophilicity of the resulting metal complex . When the p-nitrobenzyl moiety is replaced by a simple benzyl group, the resulting silver(I)-NHC complex exhibits altered antibacterial spectrum and potency; the nitro group contributes to a fine balance between membrane permeability and target engagement . Furthermore, the p-nitrobenzyl group provides a latent amine functionality (via reduction) for further bioconjugation, a feature absent in non-nitro analogs. These electronic and synthetic divergences translate into measurable differences in biological readouts, as detailed below.

Quantitative Differentiation Evidence for 4,5-Dichloro-1-(4-nitrobenzyl)-1H-imidazole: Head-to-Head and Cross-Study Comparisons


Silver(I)-NHC Complex Derived from 4,5-Dichloro-1-(4-nitrobenzyl)-1H-imidazole Exhibits an 8–128 μg/mL MIC Window Against Five Bacterial Strains, While the Free Azolium Precursor Shows No Activity

The unsymmetrical azolium salt 6b, synthesised directly from 4,5-dichloro-1-(4-nitrobenzyl)-1H-imidazole via N3-benzylation, was found completely inactive against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Shigella sonnei, and Salmonella typhi in a Kirby-Bauer disk diffusion assay followed by broth macrodilution MIC determination. In contrast, its corresponding bis-NHC-silver(I) hexafluorophosphate complex 8b exhibited moderate to high antibacterial activity with MIC values ranging from 8 to 128 μg/mL across the same panel . This stark activity differential confirms that the compound's value lies not in its intrinsic antibacterial properties but in its role as an essential precursor to bioactive silver-NHC complexes.

Antibacterial NHC-silver complexes MIC

Silver(I)-NHC Complexes Derived from 4,5-Dichloroimidazole-Based NHC Ligands Achieve IC50 Values of 10.39–59.56 nM Against MCF-7 Breast Adenocarcinoma Cells

All mono- and bis-NHC-silver(I) complexes 7a–d and 8a–d, prepared from azolium salts that incorporate the 4,5-dichloro-1-(4-nitrobenzyl)-1H-imidazole scaffold (specifically 8b), were evaluated for in vitro anticancer activity against MCF-7 human breast adenocarcinoma cells by MTT assay. The IC50 values ranged from 10.39 to 59.56 nM across the series, with mono-NHC complexes outperforming bis-NHC complexes . While the free azolium salt 6b was not tested for cytotoxicity due to its inactivity in antibacterial screens, the NHC framework derived from the target compound is integral to achieving nanomolar potency. By comparison, symmetrically substituted p-nitrobenzyl NHC-silver acetate complexes (4a–f) reported by Patil et al. showed IC50 values of 15–27 μM against Caki-1 renal cancer cells, a >1,000-fold difference that highlights the advantage of the unsymmetrical ligand architecture enabled by the target compound .

Anticancer MCF-7 IC50 NHC-silver

The Symmetrically Substituted Azolium Salt 3b (Lacking the Target Compound's N1-Only Substitution) Shows Only Weak Antibacterial Activity (1–2 mm Zone of Clearance)

In the 2011 study by Patil et al., the symmetrically substituted NHC precursor 1,3-bis(4-nitrobenzyl)-4,5-dichloroimidazolium bromide (3b), which is synthesised directly from 4,5-dichloroimidazole and two equivalents of p-nitrobenzyl bromide, was tested for antibacterial activity by Kirby-Bauer disk diffusion. Compound 3b gave a zone of clearance of only 1–2 mm against S. aureus and E. coli at the highest tested amount (0.43 μmol) . This weak activity is comparable to that of the target compound's derived azolium salt 6b, but importantly, 3b cannot be converted into the unsymmetrical NHC architecture required for the highly potent mono-NHC-silver(I) acetate complexes 7b. The target compound 4,5-dichloro-1-(4-nitrobenzyl)-1H-imidazole, by preserving a free N3 position, uniquely enables the sequential alkylation needed to access unsymmetrical NHC ligands with superior bioactivity.

Antibacterial Structure-activity relationship NHC precursor

Structural Confirmation by Single-Crystal X-ray Diffraction of the Bis-NHC-Silver(I) Complex 8b Provides a Defined Molecular Geometry for Further Drug Design

The bis-(1-benzyl-3-(p-nitrobenzyl)-4,5-dichloroimidazole-2-ylidene)silver(I) hexafluorophosphate complex (8b), whose synthesis depends on the target compound, was the only complex in the 2017 Shahini et al. series whose structure was confirmed by single-crystal X-ray diffraction analysis . This crystallographic characterisation provides unambiguous bond-length and bond-angle data for the Ag–C(carbene) coordination environment, enabling precise structure-activity relationship (SAR) studies and computational docking. In contrast, the corresponding imidazole (non-dichloro) and benzimidazole-based analogs in the same study (8a, 8c, 8d) were not structurally characterised by XRD. This structural certainty reduces the risk of misassignment and accelerates rational ligand optimisation.

X-ray crystallography Molecular structure NHC-silver

High-Impact Application Scenarios for 4,5-Dichloro-1-(4-nitrobenzyl)-1H-imidazole Based on Quantitative Evidence


Synthesis of Unsymmetrical Nitro-Functionalised NHC–Silver(I) Antibacterial Agents

Use 4,5-dichloro-1-(4-nitrobenzyl)-1H-imidazole as the N1-substituted imidazole starting material for sequential N3-benzylation, anion exchange, and subsequent metallation with silver(I) acetate or silver(I) oxide. The resulting mono- and bis-NHC-silver(I) complexes have demonstrated MIC values of 8–128 μg/mL against Gram-positive and Gram-negative pathogens . This application is directly supported by the head-to-head evidence that the azolium salt precursor is inactive, while the silver complex is active.

Development of Nanomolar-Potency Anticancer Metallodrugs Targeting Breast Adenocarcinoma

Employ the target compound as a key intermediate in the synthesis of mono-NHC-silver(I) acetate complexes that achieve IC50 values as low as 10.39 nM against MCF-7 breast cancer cells, outperforming symmetrical NHC-silver complexes by ~1,000-fold . The unsymmetrical ligand architecture enabled by the target compound is essential for this potency gain.

Structure-Guided Drug Design Using a Crystallographically Validated Silver-NHC Scaffold

Leverage the single-crystal X-ray structure of complex 8b, which was derived from 4,5-dichloro-1-(4-nitrobenzyl)-1H-imidazole, for molecular docking, QSAR modelling, and rational modification of the wingtip substituents to optimise pharmacokinetic properties while retaining the dichloroimidazole core .

Synthesis of Nitro-Reducible NHC Pro-Drugs via the Latent Amine Functionality

The p-nitrobenzyl group in the target compound can be selectively reduced to a p-aminobenzyl group under mild conditions, providing a primary amine handle for bioconjugation (e.g., antibody-drug conjugate linkers, fluorescent probes) or for generating NHC ligands with altered electronic properties. This synthetic versatility is absent in non-nitro analogs such as 1-benzyl-4,5-dichloroimidazole .

Quote Request

Request a Quote for 4,5-dichloro-1-(4-nitrobenzyl)-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.